![molecular formula C22H25N3O2 B4923922 3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4923922.png)
3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole, commonly known as BDBM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDBM belongs to the family of indole-based compounds and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of BDBM is not fully understood, but it is believed to act as a partial agonist of the serotonin receptor. It has been shown to increase the levels of serotonin in the brain, leading to an increase in mood and a decrease in anxiety and depression. BDBM has also been shown to have an effect on the immune system, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
BDBM has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin in the brain, leading to an increase in mood and a decrease in anxiety and depression. BDBM has also been shown to have an effect on the immune system, reducing inflammation and oxidative stress. It has also been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
BDBM has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. It has also been extensively studied for its pharmacological properties, making it a well-understood compound. However, there are also limitations to using BDBM in lab experiments. It is a relatively new compound, and there is still much that is not understood about its mechanism of action. Additionally, the effects of BDBM on the body may vary depending on the individual, making it difficult to predict the outcomes of experiments.
Future Directions
There are several future directions for research on BDBM. One area of interest is the potential use of BDBM in the treatment of various diseases, including depression, anxiety, and inflammation. Another area of research is the development of more efficient synthesis methods for BDBM. Additionally, further studies are needed to fully understand the mechanism of action of BDBM and its effects on the body.
Synthesis Methods
The synthesis of BDBM involves a multi-step process that includes the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine with 2-methylindole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of BDBM has been optimized over the years, and various methods have been developed to improve the efficiency of the process.
Scientific Research Applications
BDBM has shown potential applications in various fields of scientific research. It has been extensively studied for its pharmacological properties, including its ability to act as a serotonin receptor agonist. BDBM has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-19(18-4-2-3-5-20(18)23-16)14-25-10-8-24(9-11-25)13-17-6-7-21-22(12-17)27-15-26-21/h2-7,12,23H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQDVHSWLLFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)
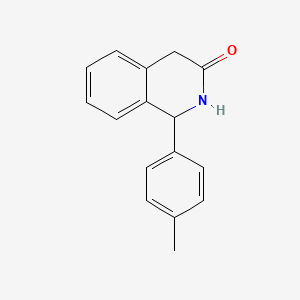
![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)
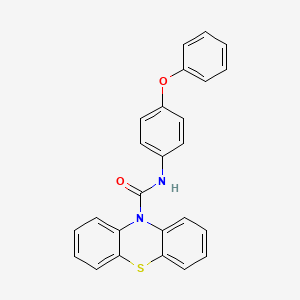
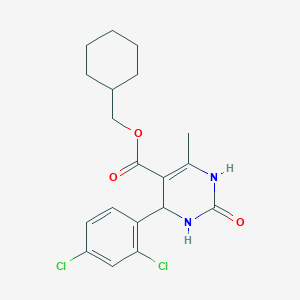
![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4923900.png)
![1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)
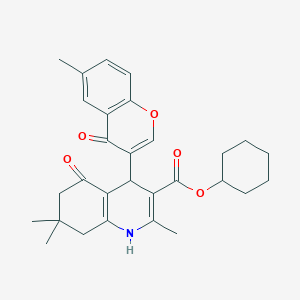
![5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923920.png)
![N-{5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4923929.png)
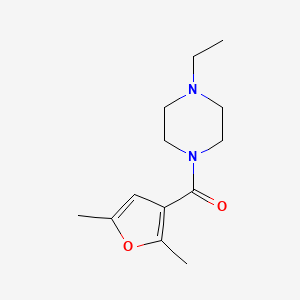
![N~2~-(2-ethoxyphenyl)-N~1~-(2-isopropylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4923949.png)